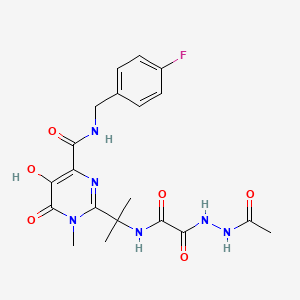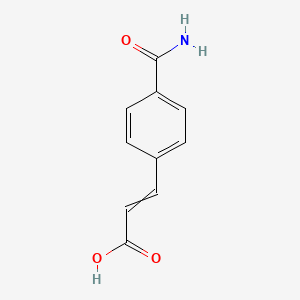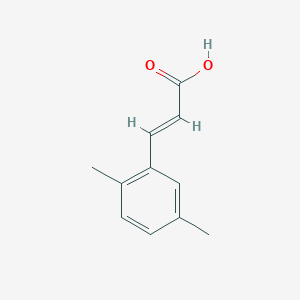
Ácido 2,2′-tiodioacético-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2′-Thiodiacetic Acid-13C4 is an isotopically labelled form of 2,2′-Thiodiacetic Acid. This compound is characterized by the presence of four carbon-13 isotopes, making it useful in various scientific studies, particularly in the field of nuclear magnetic resonance spectroscopy. The molecular formula of 2,2′-Thiodiacetic Acid-13C4 is 13C4H6O4S, and it has a molecular weight of 154.124 grams per mole .
Aplicaciones Científicas De Investigación
2,2′-Thiodiacetic Acid-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of stable isotope-labelled compounds for various industrial processes.
Análisis Bioquímico
Biochemical Properties
2,2′-Thiodiacetic Acid-13C4 plays a significant role in biochemical reactions, primarily as a precursor in the synthesis of various chemicals such as esters, amides, and thioesters. It interacts with several enzymes, including thioesterases and acyltransferases, facilitating the formation of thioester bonds. These interactions are crucial for the synthesis of complex molecules in both pharmaceutical and agrochemical industries . Additionally, 2,2′-Thiodiacetic Acid-13C4 is used as a reference material in analytical chemistry for the identification and quantification of thiodiacetic acid in various samples .
Cellular Effects
The effects of 2,2′-Thiodiacetic Acid-13C4 on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. This compound also impacts cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 2,2′-Thiodiacetic Acid-13C4 exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in either the inhibition or activation of enzyme functions, depending on the nature of the interaction. Additionally, 2,2′-Thiodiacetic Acid-13C4 can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2′-Thiodiacetic Acid-13C4 can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,2′-Thiodiacetic Acid-13C4 remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,2′-Thiodiacetic Acid-13C4 in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress or apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing toxicity .
Metabolic Pathways
2,2′-Thiodiacetic Acid-13C4 is involved in several metabolic pathways, interacting with enzymes such as thioesterases and acyltransferases. These interactions facilitate the conversion of 2,2′-Thiodiacetic Acid-13C4 into various metabolites, influencing metabolic flux and metabolite levels within cells. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, 2,2′-Thiodiacetic Acid-13C4 is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of 2,2′-Thiodiacetic Acid-13C4 are essential for its biological activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 2,2′-Thiodiacetic Acid-13C4 is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical functions. The localization of 2,2′-Thiodiacetic Acid-13C4 within subcellular structures is critical for its role in metabolic pathways and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2′-Thiodiacetic Acid-13C4 typically involves the incorporation of carbon-13 isotopes into the molecular structure of 2,2′-Thiodiacetic Acid. This can be achieved through various synthetic routes, including the use of isotopically labelled precursors. One common method involves the reaction of isotopically labelled chloroacetic acid with thiourea, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 2,2′-Thiodiacetic Acid-13C4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of specialized equipment and techniques, such as isotopic enrichment and purification, is essential to achieve the desired isotopic labelling .
Análisis De Reacciones Químicas
Types of Reactions
2,2′-Thiodiacetic Acid-13C4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carboxylic acids.
Mecanismo De Acción
The mechanism of action of 2,2′-Thiodiacetic Acid-13C4 involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique structural, spectral, and magnetic properties, which are essential for various applications. The molecular targets include enzymes and receptors involved in metabolic pathways .
Comparación Con Compuestos Similares
2,2′-Thiodiacetic Acid-13C4 can be compared with other similar compounds, such as:
2,2′-Thiodiacetic Acid: The non-isotopically labelled form.
3,3′-Thiodipropionic Acid: A similar compound with a longer carbon chain.
3,3′-Dithiodipropionic Acid: Contains two sulfur atoms in the structure.
Fumaric Acid: A dicarboxylic acid with different structural properties.
The uniqueness of 2,2′-Thiodiacetic Acid-13C4 lies in its isotopic labelling, which makes it particularly valuable for nuclear magnetic resonance spectroscopy and other analytical techniques .
Propiedades
Número CAS |
132090-49-4 |
|---|---|
Fórmula molecular |
¹³C₄H₆O₄S |
Peso molecular |
154.12 |
Sinónimos |
2,2’-Thiobisacetic Acid-13C4; Thiobisacetic Acid-13C4; (Carboxymethylthio)acetic Acid-13C4; 2,2’-Thiobis[acetic acid]-13C4; 2,2’-Thiodiethanoic Acid-13C4; 2,2’-Thiodiglycolic Acid-13C4; Dicarboxymethyl Sulfide-13C4; Dimethylsulfide-α,α’-dicarboxylic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


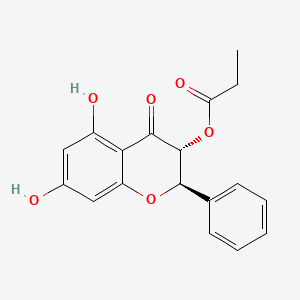
![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)
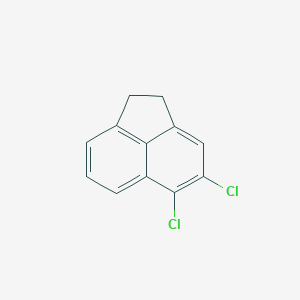
![[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester](/img/structure/B1145577.png)
![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)
![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)
